2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid (DBIBB) is a specifically designed small molecule agonist of the lysophosphatidic acid type 2 receptor (LPA2). [, , ] LPA receptors are a family of G protein-coupled receptors that mediate a wide range of cellular responses to lysophosphatidic acid (LPA), a bioactive lipid mediator. [, ] DBIBB has emerged as a valuable tool in scientific research for investigating the role of LPA2 signaling in various biological processes. [, , ]
Dbibb is synthesized through specific chemical reactions that involve various precursors. It is classified as a novel anti-radiation agent due to its unique molecular structure and mechanism of action, which distinguishes it from other compounds in the same category. Its potential applications in medical science, particularly in radioprotection, make it an important subject of research.
The synthesis of Dbibb has been explored in several studies, with a notable focus on optimizing yield and purity. The most common method involves a multi-step synthetic route that includes:
For instance, one study outlines an improved synthesis method that emphasizes the importance of reaction conditions in achieving higher yields and better purity of Dbibb .
Dbibb possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as , where , , and denote the number of carbon, hydrogen, and nitrogen atoms, respectively.
The three-dimensional conformation of Dbibb is critical for its mechanism of action, influencing how it interacts with cellular components.
Dbibb undergoes several chemical reactions that are pivotal for its function as an anti-radiation agent. Key reactions include:
Research indicates that Dbibb can effectively inhibit radiation-induced damage through specific pathways involving reactive oxygen species .
The mechanism by which Dbibb exerts its protective effects against radiation involves several biochemical pathways:
Studies have shown that Dbibb increases cell viability in irradiated cells, suggesting its potential role in protecting against radiation-induced cytotoxicity .
Dbibb exhibits several notable physical and chemical properties:
These properties are significant for formulating Dbibb into usable forms for therapeutic applications.
Dbibb's primary application lies in its potential use as an anti-radiation agent. It has been studied for:
Research continues to explore additional applications, including its use in enhancing the efficacy of existing therapies through combination treatments .
DBIBB (chemical name: 2-[4-(1,3-Dioxo-1H,3H-benzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid) is a synthetic small molecule with the systematic IUPAC designation 2-{[4-(1,3-Dioxoisoindolin-2-yl)butyl]sulfamoyl}benzoic acid. Its molecular formula is C₂₃H₂₀N₂O₆S, yielding a molecular weight of 452.48 g/mol [1] [4] [7]. The compound is assigned the CAS Registry Number 1569309-92-7, which provides a unique identifier in chemical databases. Structurally, DBIBB features a benzoic acid head group linked via a sulfamoyl bridge to a 4-(1,3-dioxoisoindolin-2-yl)butyl tail group, establishing it as a highly polar compound with limited lipid solubility [1]. This configuration is critical for its receptor-targeted activity and distinguishes it from lipid-derived lysophosphatidic acid (LPA) analogs.
DBIBB belongs to the sulfamoyl benzoic acid (SBA) class of compounds, characterized by a central sulfonamide (-SO₂-NH-) linkage connecting aromatic benzoic acid and heterocyclic moieties. The benzoic acid group serves as a bioisostere for the phosphate headgroup of natural lipid mediators like LPA, while the heterocyclic tail (1,3-dioxoisoindolinyl) mimics lipid acyl chains through aromatic stacking interactions [2] [6]. This design overcomes the metabolic instability of phospholipid-based agonists. The sulfamoyl bridge in DBIBB replaces the thioether linkage present in earlier analogs like GRI977143, significantly enhancing receptor specificity and metabolic stability. SBAs represent a strategic shift in GPCR targeting, enabling precise engagement of hydrophobic binding pockets within the LPA₂ receptor while avoiding off-target effects common to lipid-based agonists [6].
The discovery of DBIBB emerged from systematic efforts to overcome limitations of natural LPA, which exhibits rapid degradation in vivo and promiscuous activation of multiple LPA receptor subtypes (LPA₁₋₆). Initial non-lipid agonist development yielded GRI977143, a thioether-based compound with moderate LPA₂ selectivity but residual LPA₃ antagonism [6]. Computational modeling using a pharmacophore derived from the LPA₂ ligand-binding pocket identified the sulfamoyl benzoic acid scaffold as optimal for specific receptor engagement. DBIBB was developed through structure-activity relationship (SAR) optimization focused on:
Table 1: Chemical Identity Profile of DBIBB
Property | Value |
---|---|
Systematic Name | 2-{[4-(1,3-Dioxoisoindolin-2-yl)butyl]sulfamoyl}benzoic acid |
Molecular Formula | C₂₃H₂₀N₂O₆S |
Molecular Weight | 452.48 g/mol |
CAS Registry Number | 1569309-92-7 |
Chemical Class | Sulfamoyl Benzoic Acid (SBA) Analogs |
IUPAC Name | 2-[[4-(1,3-Dioxoisoindolin-2-yl)butyl]sulfamoyl]benzoic acid |
SMILES Notation | O=C(N1CCCCNS(C2=C(C=CC=C2)C(O)=O)(=O)=O)C3=C4C(C=CC=C4C1=O)=CC=C3 |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3